molecular formula C8H8Cl2O2 B1315513 (4,5-Dichloro-1,2-phenylene)dimethanol CAS No. 24006-92-6

(4,5-Dichloro-1,2-phenylene)dimethanol

Cat. No. B1315513
CAS RN: 24006-92-6
M. Wt: 207.05 g/mol
InChI Key: WSCRUXVCUXHCOW-UHFFFAOYSA-N
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Description

(4,5-Dichloro-1,2-phenylene)dimethanol, also known as 4,5-DCP-DME, is a novel compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a versatile building block for the synthesis of various organic compounds and is increasingly being used in the development of various drugs. It is also used in various scientific research applications, such as in the development of new medical treatments and in the study of biochemical pathways.

Scientific Research Applications

Photoluminescent Properties

(4,5-Dichloro-1,2-phenylene)dimethanol and its derivatives have applications in the field of photoluminescence. Studies on compounds like E,E-2,5-bis[2-hydroxyethoxy]-1,4-bis[2-(3,4,5-trimethoxyphenyl-1,2-ethenediyl]benzene, which share structural similarities with (4,5-Dichloro-1,2-phenylene)dimethanol, have demonstrated unique photoluminescent properties. These properties are evident in their absorption and emission spectra, making them relevant for applications in optical materials and sensors (Sierra & Lahti, 2004).

Catalysis and Polymer Synthesis

Compounds related to (4,5-Dichloro-1,2-phenylene)dimethanol have been used in catalysis and polymer synthesis. For example, selenoether ligands structurally similar to (4,5-Dichloro-1,2-phenylene)dimethanol have been synthesized and used in Heck catalysis, a process important in the synthesis of fine chemicals (Chakraborty, Srivastava, Singh, & Butcher, 2011). Additionally, derivatives of (4,5-Dichloro-1,2-phenylene)dimethanol have been implicated in the synthesis of various polymers, indicating their significance in material science and engineering (Higashimura et al., 2000).

Fuel Cell Technology

In the realm of fuel cell technology, sulfonated derivatives of poly(1,4-phenylene sulfide), which are structurally related to (4,5-Dichloro-1,2-phenylene)dimethanol, have been explored for their application in ion-exchange membranes. These membranes are key components in fuel cells, demonstrating the potential of (4,5-Dichloro-1,2-phenylene)dimethanol derivatives in sustainable energy technologies (Schauer & Brožová, 2005).

Electronic and Optical Materials

Several studies have focused on the use of related compounds in the creation of electronic and optical materials. For instance, polyurethanes and other polymers synthesized from similar compounds have shown properties that are significant for the development of electronic and photonic devices (Gudeangadi et al., 2015).

Scientific Research Applications of (4,5-Dichloro-1,2-phenylene)dimethanol

Catalysis and Polymer Synthesis

(4,5-Dichloro-1,2-phenylene)dimethanol and its derivatives are utilized in catalysis and polymer synthesis. For example, selenoether ligands structurally related to (4,5-Dichloro-1,2-phenylene)dimethanol have been synthesized and used in Heck catalysis. This process is important in the synthesis of fine chemicals, demonstrating the compound's relevance in catalytic applications and synthetic chemistry (Chakraborty, Srivastava, Singh, & Butcher, 2011).

Polymerization and Material Properties

Derivatives of (4,5-Dichloro-1,2-phenylene)dimethanol have been used in the polymerization of specific organic compounds, leading to materials with unique properties. For instance, the electrolytic reduction of compounds structurally similar to (4,5-Dichloro-1,2-phenylene)dimethanol resulted in polymers with specific structural and electronic properties, which are significant in the field of material science (Kunai, Toyoda, Kawakami, & Ishikawa, 1994).

Photoluminescence and Optical Applications

Compounds related to (4,5-Dichloro-1,2-phenylene)dimethanol have been explored for their photoluminescent properties. Studies on similar compounds have shown unique absorbance and emission spectra, suggesting their potential applications in optical materials, sensors, and photovoltaic devices (Sierra & Lahti, 2004).

Fuel Cell Technology

In the realm of sustainable energy technologies, sulfonated derivatives of poly(1,4-phenylene sulfide), which are structurally related to (4,5-Dichloro-1,2-phenylene)dimethanol, have been used in ion-exchange membranes. These membranes are critical components in fuel cells, highlighting the potential of such compounds in the development of sustainable energy solutions (Schauer & Brožová, 2005).

Electronic Materials

The synthesis and characterization of polymers derived from related compounds have significant implications in electronic and photonic devices. For example, polymers obtained through specific polymerization processes exhibit properties relevant to electronic and optical materials, underscoring the versatility of (4,5-Dichloro-1,2-phenylene)dimethanol derivatives in various applications (Ueda, Hayakawa, & Haba, 1997)

properties

IUPAC Name

[4,5-dichloro-2-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,11-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCRUXVCUXHCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50518049
Record name (4,5-Dichloro-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Dichloro-1,2-phenylene)dimethanol

CAS RN

24006-92-6
Record name (4,5-Dichloro-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1.24 g portion of 4,5-dichlorophthalic acid is dissolved in 40 mL anhydrous tetahydrofuran and the solution is cooled to 0° C. To this solution is slowly added 4 mL of borane-methyl sulfide. The reaction flask is first warmed to room temperature, then heated to reflux for 12 hours. The product mixture is cooled to 0° C., then slowly quenched with 50 mL methyl alcohol. Following removal of the solvent, the residue is partitioned between 40 mL water, and 100 mL 1:1 ethyl acetate tetrahydrofuran. The organic layer is washed with 30 mL brine, then dried over magnesium sulfate. Purification by silica gel chromatography (2:1 ethyl acetate/hexane) affords 1.01 g of the desired product as a white solid, m.p. 128°-136° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of borane tetrahydrofuran complex (45 mL of 1.5 M solution in tetrahydrofuran/diethyl ether) cooled to 0° C. under nitrogen was added a solution of 4,5-dichlorophthalic acid (5.013 g; 21.1 mmol) in tetrahydrofuran (35 mL) dropwise over a 20 minute period. At the end of the addition, the mixture was allowed to stir for 2.5 h at 0° C. The mixture was quenched by slow addition of methanol until gas evolution ceased. The mixture was allowed to stir at room temperature for 30 minutes and the solvent removed in vacuo. The residue was taken up into ethyl acetate, washed with saturated sodium bicarbonate solution followed by brine solution. The organic extract was dried (sodium sulfate), filtered and concentrated in vacuo to give 4.41 g (100%) of 4,5-dichloro-1,2-di-hydroxymethyl benzene as a white solid: ES-LRMS calcd for C8H7C12O2 (M+−1) 205, found 205.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
5.013 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of dimethyl 4,5-dichlorophthalate A5 (98.86 g, 375.78 mmol) in tetrahydrofuran (150 mL) is added dropwise over 1 h to a mechanically stirred suspension of LAH (20.8 g, 548.1 mmol) in tetrahydrofuran (1.5 L). During the addition, the reaction is cooled in an ice-water bath. When the addition is completed, the reaction is stirred overnight at RT. The excess LAH is decomposed by cautious addition of water (20 mL), 10% aqueous NaOH (40 mL) and water (20 mL). The solids are removed by filtration through a celite pad and washed with tetrahydrofuran. The combined filtrate and wash is concentrated in vacuo on a rotary evaporator to afford crude 251 as white solid that is purified by crystallization from acetone (150 mL)-heptane (150 mL). The crystals are collected by filtration, washed with heptane and dried to give 4,5-dichloro-1,2-bis(hydroxymethyl)benzene (37.2 g). The combined filtrate and wash afforded a second crop of 251 (18.8 g, 24.1%). [L. A. Levy, Synth. Commun., 13, 639-648 (1983); O. Farooq, Synthesis, 1035-1036 (1994)]
Quantity
98.86 g
Type
reactant
Reaction Step One
Name
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods IV

Procedure details

To a slurry of LiAlH4 (1.61 g, 42.54 mmol) in dry THF (75 mL) cooled to −78° C., a solution of dimethyl 4,5-dichlorobenzene-1,2-dicarboxylic acid (5.0 g, 21.27 mmol) in dry THF (25 mL) was added dropwise over a period of 1 h. After slow warming of the system to RT over a period of 2 h the mixture was heated at reflux overnight. The heterogeneous mixture was then cooled to 0° C. and sodium hydroxide solution (15%, 100 mL) cooled to 0° C. was very slowly added. This was followed by addition of ice-cold water (100 mL), and the reaction mixture was diluted with diethyl ether (200 mL) and the organic layer was separated, dried over MgSO4. Removal of solvents gave a white solid which was passed through a pad of silica gel to afford pure product in 88% yield (3.85 g). 1H NMR (500 MHz, CDCl3): δ 7.60 (s, 2H), 4.65 (s, 4H), 4.50 (bs, 2H).
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
dimethyl 4,5-dichlorobenzene-1,2-dicarboxylic acid
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5-Dichloro-1,2-phenylene)dimethanol
Reactant of Route 2
(4,5-Dichloro-1,2-phenylene)dimethanol
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(4,5-Dichloro-1,2-phenylene)dimethanol
Reactant of Route 4
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(4,5-Dichloro-1,2-phenylene)dimethanol
Reactant of Route 5
Reactant of Route 5
(4,5-Dichloro-1,2-phenylene)dimethanol
Reactant of Route 6
(4,5-Dichloro-1,2-phenylene)dimethanol

Citations

For This Compound
1
Citations
H Hoffmann, D Mukanov, M Ganschow… - The Journal of …, 2019 - ACS Publications
We efficiently synthesized otherwise difficult to obtain 2,3- and 2,3,6,7-halogenated anthracenes with diverse east/west substituents. Key steps involve the (i) Vollhardt cyclization of bis(…
Number of citations: 9 pubs.acs.org

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